3,9-Diazaspiro[5.6]dodecan-10-one
Description
Significance of Spirocyclic Scaffolds in Molecular Design
The incorporation of spirocyclic scaffolds into molecular design offers several distinct advantages. Their three-dimensional nature allows for a more comprehensive exploration of chemical space compared to their flatter, aromatic counterparts. tandfonline.comrsc.org This can lead to improved potency and selectivity of drug candidates. nih.govacs.org Furthermore, the rigidity of the spirocyclic system can lock a molecule into a specific conformation, which can optimize its binding to a target and enhance its efficacy. tandfonline.com
The move away from planar aromatic structures towards molecules with a higher fraction of sp3-hybridized carbon atoms, a key feature of spirocycles, generally correlates with improved physicochemical properties. tandfonline.com This includes enhanced aqueous solubility and metabolic stability, crucial parameters for the development of successful pharmaceuticals. researchgate.net The introduction of a spirocyclic element can be a strategic move in the hit-to-lead optimization process to enhance a compound's administration, distribution, metabolism, and excretion (ADME) profile. tandfonline.com
Overview of Diazaspirane Architectures
Within the broad class of spirocycles, diazaspirane architectures, which incorporate two nitrogen atoms within the spirocyclic framework, represent a particularly important subclass. rsc.org These structures are prevalent in a wide array of bioactive compounds and are recognized as privileged scaffolds in drug discovery. rsc.org The presence of nitrogen atoms can introduce key hydrogen bonding interactions and modulate the basicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. tandfonline.com
The synthesis of diazaspiranes can be challenging due to the steric hindrance around the spiro center. digitellinc.com However, recent advancements in synthetic methodologies have made these complex structures more accessible to medicinal chemists. researchgate.netnih.govacs.org
Specific Research Focus on 3,9-Diazaspiro[5.6]dodecan-10-one within Spirocyclic Chemistry
This compound is a specific diazaspirane that has garnered interest in chemical research. Its structure features a piperidine (B6355638) ring and an azepane ring sharing a common carbon atom, with a lactam functionality incorporated into the seven-membered ring. While detailed research findings on this specific compound are not extensively publicized, its structural motifs are present in compounds that have been investigated for a variety of biological activities.
For instance, the related 1,9-diazaspiro[5.5]undecane core has been explored for its potential in treating obesity, pain, and various immune system and cardiovascular disorders. nih.gov Derivatives of this scaffold have shown activity as antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCH-R1) and have been investigated as inhibitors of enzymes such as phosphodiesterase 10 (PDE10). nih.gov
Furthermore, research into 3,9-diazaspiro[5.5]undecane-based compounds has identified them as potent antagonists of the γ-aminobutyric acid type A receptor (GABAAR). soton.ac.uk These studies highlight the potential for diazaspiro scaffolds to serve as platforms for developing novel therapeutic agents.
While specific research on the bioactivity of this compound is still emerging, its structural relationship to these well-studied diazaspiranes suggests its potential as a valuable building block in the design of new biologically active molecules. The lactam functionality within its structure is a common feature in many pharmacologically active compounds, including the renowned β-lactam antibiotics. digitellinc.comthieme-connect.comresearchgate.net The combination of a diazaspiro core with a lactam ring in this compound presents an intriguing scaffold for further investigation in medicinal chemistry.
Data on Related Diazaspiro Compounds
| Compound/Scaffold | Target/Application | Key Findings |
| 1,9-Diazaspiro[5.5]undecane Derivatives | Obesity (MCH-R1 antagonism) | IC50 values less than 10 μM, with some below 100 nM. nih.gov |
| 1,9-Diazaspiro[5.5]undecan-2-one Derivatives | Obesity | IC50 value of 49.0 nM for a benzimidazole (B57391) derivative. nih.gov |
| 3,9-Diazaspiro[5.5]undecane Analogs | GABAAR Antagonism | A simplified analog displayed a Ki of 180 nM. soton.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-diazaspiro[5.6]dodecan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10/h11H,1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFACBFNQDKXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCNC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 3,9 Diazaspiro 5.6 Dodecan 10 One and Its Derivatives
Spectroscopic Characterization Techniques in Structural Confirmation
The definitive identification and structural confirmation of spirocyclic lactams rely on a combination of modern spectroscopic techniques. While specific spectral data for 3,9-Diazaspiro[5.6]dodecan-10-one is not extensively published, analysis of analogous spiro-β-lactam and spiro-γ-lactam systems provides a clear framework for their characterization. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex 3D structure.
¹H NMR spectra are used to determine the number and connectivity of protons. For spiro-lactams, the chemical shifts and coupling constants of the protons adjacent to the spirocenter and the lactam ring are particularly informative for establishing stereochemistry. acs.org
¹³C NMR provides information on the carbon skeleton, with the spiro carbon atom showing a characteristic quaternary signal.
2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are indispensable for assigning complex spectra and providing through-bond and through-space correlations, which are crucial for confirming the rigid, folded conformation of these molecules. nih.govmdpi.com
Infrared (IR) spectroscopy is fundamental for identifying key functional groups. The most prominent feature in the IR spectrum of a spiro-lactam is the strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration. frontiersin.org For β-lactams, this typically appears at a high frequency (around 1750-1780 cm⁻¹), while for γ-lactams like the dodecan-10-one, it is expected in the 1680-1700 cm⁻¹ range.
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds with high accuracy. frontiersin.org
A summary of typical spectroscopic data for related spiro-lactam compounds is presented below.
| Spectroscopic Technique | Characteristic Feature | Typical Range/Value (for related spiro-lactams) | Reference |
| IR Spectroscopy | Lactam C=O stretch (β-lactam) | 1751 - 1781 cm⁻¹ | acs.org |
| IR Spectroscopy | Lactam C=O stretch (γ-lactam) | ~1695 cm⁻¹ | acs.org |
| ¹³C NMR | Spiro Carbon | Varies based on substitution | acs.org |
| ¹³C NMR | Lactam Carbonyl Carbon | ~164 - 169 ppm | acs.org |
| HRMS | Molecular Ion Peak [M]⁺ | Confirms calculated molecular formula | frontiersin.org |
Crystallographic Analysis of Spirocyclic Lactams
X-ray crystallography provides unambiguous proof of the three-dimensional structure of molecules in the solid state. For spirocyclic lactams, crystallographic analysis is the gold standard for confirming the stereochemistry at the spirocenter and defining the precise bond angles, bond lengths, and torsional angles of the fused ring systems. nih.gov
Studies on various spiro-β-lactams and other spirocyclic systems have demonstrated their ability to adopt highly defined, rigid conformations. nih.govfrontiersin.org The crystal structure reveals how the substituents are oriented in space, which is critical for understanding their interaction with biological targets. For instance, X-ray data for spiro-β-lactams designed as β-turn mimics have confirmed the presence of a 10-membered intramolecular hydrogen bond that stabilizes the turn-like conformation, a key feature for their peptidomimetic function. acs.org This detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of ligand-receptor interactions. bldpharm.com
Conformational Dynamics and Preferred Conformations
The spirocyclic core imparts significant conformational rigidity to the molecule, which is a key advantage in drug design. nih.govtandfonline.com This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. bldpharm.com
β-turns are common secondary structures in proteins, crucial for protein folding and molecular recognition events. The development of small molecules that can mimic these turns (peptidomimetics) is a major goal in medicinal chemistry. Spirocyclic lactams have emerged as excellent scaffolds for this purpose. nih.govacs.org
Theoretical modeling and subsequent NMR and crystallographic analysis have shown that certain spiro-β-lactams can adopt a conformation that is very close to an ideal type II β-turn. nih.govacs.org This mimicry is often stabilized by a strong intramolecular hydrogen bond between specific amide groups, which locks the molecule into the desired turn structure. acs.org The rigid spirocyclic framework precisely positions the side-chain analogues in a manner that replicates the natural peptide turn. nih.gov
| Mimic Type | Key Structural Feature | Stabilizing Interaction | Reference |
| Type II β-Turn Mimic | Spiro-β-lactam fused to a proline-derived ring | Intramolecular hydrogen bond | nih.govacs.org |
| Type II β-Turn Mimic | 6.5.5 Spiro bicyclic lactam | Constrained dihedral angles | nih.gov |
Foldamers are non-natural oligomers that fold into well-defined, stable three-dimensional structures, mimicking biological macromolecules like proteins. rsc.org The search for new molecular backbones to create novel foldamers is an active area of research. Spirocyclic scaffolds are attractive building blocks for foldamer design because they can introduce sharp, well-defined turns or allow for controlled rotation of the polymer backbone. nih.gov
Recent research has demonstrated that incorporating spiro bis-lactams into an oligomer backbone allows for precise control over the foldamer's shape in multiple dimensions. nih.gov This approach enables the creation of complex, extended helical structures that would be inaccessible with more traditional, linear building blocks. researchgate.netqub.ac.uk The ability to use spirocyclic units to access new conformational spaces opens up possibilities for designing foldamers with sophisticated functions and for creating more complex hybrid structures. nih.gov
Increased Three-Dimensionality : Unlike fused or bridged ring systems, the two rings of a spirocycle are typically oriented in different planes. This forces the molecule out of a planar conformation and imparts a distinct three-dimensional character. tandfonline.combldpharm.com This increased sp³ character is often correlated with improved physicochemical properties and better clinical success rates in drug discovery. bldpharm.com
Conformational Restriction : The spiro junction severely restricts the conformational flexibility of both rings compared to their non-spirocyclic counterparts. tandfonline.com This "locking" of the conformation reduces the number of accessible low-energy states, which can be highly advantageous for optimizing interactions with a specific biological target. nih.govbldpharm.com By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is minimized, which can lead to enhanced potency and selectivity. tandfonline.combldpharm.com
Scaffold for Spatial Projection : The rigid, three-dimensional framework of a spirocycle acts as a reliable scaffold for projecting functional groups into defined regions of space. nih.gov This allows medicinal chemists to systematically explore the chemical space around a biological target, optimizing interactions to improve efficacy and reduce off-target effects. nih.govtandfonline.com
Computational and Theoretical Studies on 3,9 Diazaspiro 5.6 Dodecan 10 One Architectures
Quantum Mechanical Calculations for Electronic Structure and Conformation
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of molecular structures. For the 3,9-diazaspiro[5.6]dodecan-10-one scaffold, these methods provide insights into its electronic structure and conformational preferences, which are crucial for understanding its reactivity and potential interactions with biological targets.
Ab Initio and Density Functional Theory (DFT) Applications
While specific ab initio or Density Functional Theory (DFT) studies on this compound are not extensively published, the application of these methods to similar heterocyclic systems is well-documented. For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies. These theoretical calculations can be correlated with experimental data from techniques like FT-IR and NMR spectroscopy to confirm the structural assignments of synthesized derivatives.
For the this compound scaffold, DFT studies would be instrumental in:
Determining the most stable conformations of the piperidine (B6355638) and azepane rings.
Calculating the electrostatic potential surface to identify regions of positive and negative charge, which are key for intermolecular interactions.
Analyzing the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and sites susceptible to nucleophilic or electrophilic attack.
Such calculations provide a foundational understanding of the molecule's inherent properties, guiding further derivatization and biological evaluation.
Molecular Dynamics Simulations of Spirocyclic Lactams
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. While specific MD studies on this compound are not prominent in the literature, the methodology is widely applied to other lactam-containing molecules, including inhibitors of enzymes like β-lactamases. researchgate.net
An MD simulation of this compound would typically involve:
System Setup: Placing the molecule in a simulation box with a chosen solvent (e.g., water) and ions to neutralize the system.
Minimization: Removing any steric clashes or unfavorable geometries.
Equilibration: Gradually bringing the system to the desired temperature and pressure.
Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space.
Analysis of the simulation trajectory can reveal stable conformations, the flexibility of the spirocyclic system, and the formation of intramolecular hydrogen bonds. This information is invaluable for understanding how the scaffold might adapt its shape upon binding to a target.
Molecular Docking and Ligand-Receptor Interaction Prediction for Scaffold Utilization
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for virtual screening and for understanding the structural basis of ligand-receptor interactions. Although specific docking studies featuring the this compound scaffold are not widely published, the general approach is well-established for similar spiropiperidine systems. nih.gov
For instance, derivatives of spiro[chromane-2,4′-piperidine] have been docked into the 5-HT2C receptor, revealing key interactions such as salt bridges with aspartate residues and π-π stacking with phenylalanine residues. nih.gov Similarly, the this compound scaffold could be docked into various target proteins to explore its potential as an inhibitor or modulator. Key steps would include:
Target Selection: Identifying a biologically relevant protein target.
Binding Site Definition: Locating the active or allosteric site of the protein.
Docking Simulation: Using software like AutoDock or Glide to place the ligand into the binding site in multiple conformations and orientations.
Scoring and Analysis: Ranking the poses based on a scoring function and analyzing the predicted intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
The commercial availability of derivatives of this compound suggests its inclusion in screening libraries for such computational and experimental assays.
In Silico Chemical Space Exploration for Spiro-Scaffold Derivatization
The this compound scaffold offers multiple points for chemical modification, allowing for the exploration of a vast chemical space. In silico methods are invaluable for designing virtual libraries of derivatives and prioritizing which compounds to synthesize. The core scaffold has two nitrogen atoms that can be functionalized, as well as the carbon backbone of the rings.
A virtual library of derivatives can be generated by computationally adding a variety of substituents at these positions. The properties of these virtual compounds, such as molecular weight, lipophilicity (logP), and aqueous solubility (logS), can then be calculated. This allows for the filtering of the library to include only compounds with drug-like properties.
Table 1: Potential Derivatizations of the this compound Scaffold
| Position of Derivatization | Type of Substituent | Potential for Diversity |
| N3 | Alkylation, Acylation, Sulfonylation | High |
| N9 | Alkylation, Acylation, Arylation | High |
| Ring Carbons | Halogenation, Hydroxylation, etc. | Moderate |
This in silico approach enables a systematic exploration of the structure-activity relationship (SAR) and helps to focus synthetic efforts on the most promising candidates.
Prediction of Pharmacophoric Features and Bioisosteric Potential
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, pharmacophoric features would include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and a 3D arrangement of hydrophobic regions.
Computational studies on related spiro-lactams have shown that the rigid spirocyclic core presents a well-defined three-dimensional arrangement of functional groups, which is a desirable trait in drug design. nih.gov The lactam ring itself is a key structural motif in many biologically active compounds.
Table 2: Predicted Physicochemical Properties of the Core Scaffold
| Property | Predicted Value |
| Molecular Weight | 182.26 g/mol |
| XLogP3 | -1.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
Note: These are predicted values for the unsubstituted core scaffold and will change with derivatization.
The unique 3D shape and the presence of multiple functional groups make the this compound scaffold a promising starting point for the development of new therapeutic agents.
Chemical Reactivity and Functionalization of 3,9 Diazaspiro 5.6 Dodecan 10 One Scaffolds
Ring-Opening and Ring-Expansion Reactions
The inherent strain and reactivity of the cyclic structures within 3,9-diazaspiro[5.6]dodecan-10-one allow for various ring-opening and ring-expansion reactions. These transformations can lead to novel scaffolds with altered conformational properties.
The lactam functionality within the azepane ring is susceptible to hydrolytic cleavage under acidic or basic conditions, which would result in the formation of a linear amino acid derivative containing a piperidine (B6355638) ring. While specific studies on this compound are not extensively documented, analogous ring-opening reactions of lactams are well-established in organic synthesis.
Ring-expansion strategies, particularly of the piperidine ring to an azepane or a larger ring system, can be envisioned through various synthetic methodologies. rsc.org One potential approach involves the formation of a bicyclic intermediate, followed by selective bond cleavage to yield an expanded ring system. Such strategies have been successfully applied to other piperidine-containing molecules to generate novel seven-membered ring scaffolds. semanticscholar.org
| Reaction Type | Description | Potential Outcome |
| Lactam Hydrolysis | Cleavage of the amide bond in the azepanone ring. | Formation of a piperidinyl-substituted amino acid. |
| Ring Expansion | Insertion of a carbon atom into the piperidine ring. | Transformation into a diazaspiro[6.6]tridecanone system. |
Functional Group Interconversions on the Spirocyclic Core
The ketone at the 10-position can be readily reduced to a secondary alcohol using standard reducing agents like sodium borohydride. This introduces a new chiral center and a hydroxyl group that can be further functionalized, for instance, through esterification or etherification. Conversely, the secondary amines can be protected with various groups to modulate their reactivity and to direct subsequent reactions to other parts of the molecule.
| Functional Group | Transformation | Reagents | Product |
| Ketone | Reduction | NaBH4, LiAlH4 | 3,9-Diazaspiro[5.6]dodecan-10-ol |
| Secondary Amine | Protection | Boc2O, Cbz-Cl | N-protected this compound |
| Secondary Amine | Oxidation | (Limited by ketone) | Potential for N-oxide formation with selective reagents |
Derivatization Strategies for Library Generation
The presence of two secondary amines and a ketone makes this compound an excellent scaffold for the generation of chemical libraries through various derivatization strategies.
The secondary amines at positions 3 and 9 can readily undergo acylation with a wide range of carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. soton.ac.uk These reactions are typically high-yielding and allow for the introduction of diverse substituents.
Reductive amination of the ketone at position 10 provides a powerful method for introducing substituents at this position with concomitant conversion of the ketone to an amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the formation of an enamine or iminium ion intermediate with a primary or secondary amine, followed by reduction with a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. wikipedia.orglibretexts.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for generating diverse libraries of amino-functionalized spirocycles. researchgate.net
| Reaction | Reactants | Conditions | Product |
| Amide Formation | This compound, R-COCl | Base (e.g., Et3N), CH2Cl2 | N-Acyl-3,9-diazaspiro[5.6]dodecan-10-one |
| Reductive Amination | This compound, R1R2NH | NaBH(OAc)3, AcOH, DCE | 10-(Dialkylamino)-3,9-diazaspiro[5.6]dodecane |
While challenging on a saturated scaffold like this compound, palladium-catalyzed cross-coupling reactions represent a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.comnih.govmdpi.comrsc.org To achieve this, pre-functionalization of the spirocyclic core is necessary. For instance, N-arylation of the secondary amines via Buchwald-Hartwig amination is a plausible strategy. Alternatively, conversion of the ketone to a vinyl triflate would provide a handle for Suzuki, Stille, or Sonogashira coupling reactions. mdpi.com The development of C-H activation methodologies could also, in the future, enable direct cross-coupling at the carbon atoms of the spirocyclic framework. researchgate.net
Regioselective and Chemoselective Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.
The two nitrogen atoms at positions 3 and 9 exhibit different steric and electronic environments, which can be exploited for regioselective functionalization. The nitrogen at position 3, being part of a piperidine ring, is generally less sterically hindered than the nitrogen at position 9, which is adjacent to the spiro center and part of the azepanone ring. This difference can be used to selectively mono-functionalize the N3 position under carefully controlled conditions.
Chemoselectivity issues arise when performing reactions that could potentially involve both the ketone and the secondary amines. For example, in reductive amination, the choice of reducing agent is critical to selectively reduce the iminium ion intermediate in the presence of the starting ketone. libretexts.orgmasterorganicchemistry.com Similarly, when performing reactions on the ketone, prior protection of the more nucleophilic secondary amines may be required to prevent undesired side reactions. The principles of chemoselectivity are crucial in designing synthetic routes to complex derivatives of this scaffold. mdpi.comorganic-chemistry.orgmdpi.com
| Transformation | Selective Site | Rationale |
| Mono-N-Acylation | N3 Position | Less steric hindrance compared to the N9 position. |
| Reductive Amination | C10 Ketone | Use of imine-selective reducing agents (e.g., NaBH3CN). |
Application of 3,9 Diazaspiro 5.6 Dodecan 10 One As a Molecular Scaffold in Advanced Chemical Research
Design of Molecular Probes and Chemical Tools based on the Spirocyclic Lactam
The rigid framework of 3,9-diazaspiro[5.6]dodecan-10-one is an ideal starting point for the design of molecular probes and chemical tools. Molecular probes are specialized molecules used to study biological systems, and their effectiveness often depends on a well-defined structure that can interact with a target in a specific manner. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the nitrogen atoms of the diazaspiro scaffold, researchers can create tools to visualize, isolate, or quantify biological targets.
For instance, a derivative could be synthesized where one nitrogen atom is attached to a fluorophore and the other is functionalized with a group that binds to a specific protein. The spirocyclic core ensures that the fluorophore and the binding group are held in a fixed orientation relative to each other, which can be crucial for minimizing conformational ambiguity and achieving high-affinity interactions. While specific examples for this compound are not extensively documented in public literature, the principles of using similar heterocyclic scaffolds for probe development are well-established in medicinal chemistry.
Scaffold Engineering for Targeted Molecular Recognition
Scaffold engineering involves modifying a core molecular structure to achieve selective recognition of a biological target. The this compound scaffold is particularly amenable to this approach due to its defined three-dimensional shape and multiple points for diversification. The two nitrogen atoms and the carbon atoms of the rings can be functionalized to create a library of derivatives, each presenting a unique array of chemical functionalities in space.
This systematic modification allows for the optimization of interactions with a target's binding site. For example, in targeting a G protein-coupled receptor (GPCR), substituents on the spirocyclic scaffold can be tailored to interact with specific pockets within the receptor's transmembrane domains. nih.gov The rigidity of the scaffold reduces the entropic penalty upon binding, which can lead to higher affinity and selectivity compared to more flexible molecules. nih.gov This approach has been successfully used in the development of ligands for a wide range of biological targets. chembridge.com
Development of Conformationally Constrained Ligands for Receptor Binding Studies
A major challenge in drug design is controlling the conformation of a ligand to ensure it adopts the correct shape to bind to its receptor. Spirocyclic systems are inherently conformationally constrained, making them excellent scaffolds for this purpose. chembridge.com The fusion of the piperidine (B6355638) and azepane rings in this compound severely restricts the molecule's flexibility.
This conformational rigidity is highly advantageous for receptor binding studies. nih.gov It allows medicinal chemists to design ligands where the pharmacophoric elements—the essential features for biological activity—are locked into a specific spatial arrangement. chembridge.com This pre-organization of the ligand for binding can result in a significant increase in potency and selectivity. nih.gov For example, spirocyclic compounds have been investigated as ligands for GPCRs, where a precise three-dimensional presentation of functional groups is necessary to distinguish between receptor subtypes. nih.gov The defined structure of ligands based on the this compound scaffold can provide valuable insights into the structure-activity relationships (SAR) and the bioactive conformation required for receptor interaction.
Utility in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties, such as better stability and oral bioavailability. nih.gov The this compound scaffold can serve as a constrained dipeptide mimic. The lactam unit resembles a peptide bond, and the nitrogen atoms can be functionalized to mimic the N-terminus and a side chain attachment point.
By incorporating this spirocyclic lactam into a larger molecule, chemists can create a rigid turn or bend that mimics the secondary structure of a peptide. This is a common strategy in peptidomimetic design to replicate the bioactive conformation of a peptide ligand. nih.gov The defined geometry of the scaffold allows for the precise positioning of substituents to mimic the side chains of amino acid residues, enabling the resulting compound to interact with the peptide's native receptor.
Role of Spirocyclic Systems in Bridging Chemical Space
Modern drug discovery has seen a trend of "escaping from flatland," a move away from flat, two-dimensional aromatic compounds towards more three-dimensional molecules. nih.govresearchgate.net Molecules with higher sp³ character tend to have improved physicochemical properties and can access novel biological targets. Spirocyclic systems are at the forefront of this movement. nih.govresearchgate.net
The this compound scaffold is rich in sp³-hybridized carbons, giving it a distinct three-dimensional architecture. researchgate.net Incorporating such scaffolds into compound libraries allows for the exploration of new regions of chemical space that are underrepresented by traditional, planar molecules. nih.govresearchgate.net This expansion of chemical diversity increases the probability of discovering novel hits in high-throughput screening campaigns and provides starting points for the development of new classes of therapeutic agents. The unique topology of spirocycles enables them to occupy binding sites in a more atom-efficient manner compared to flat molecules. chembridge.com
Rational Design of Derivatives for Modulating Biological Targets
The this compound scaffold provides a robust platform for the rational design of derivatives aimed at modulating specific biological targets. The two nitrogen atoms serve as orthogonal handles for introducing a wide variety of substituents through well-established chemical reactions. This allows for systematic variation of the molecule's properties to optimize its interaction with a target.
For example, one nitrogen could be acylated or alkylated to introduce groups that form hydrogen bonds or van der Waals interactions with a protein, while the other nitrogen could be used to attach a larger group to probe a different sub-pocket of the binding site. This modular approach facilitates the rapid generation of compound libraries and the systematic exploration of structure-activity relationships. Several derivatives of the core this compound structure have been synthesized for research purposes, highlighting its utility as a versatile building block. bldpharm.comhit2lead.comsigmaaldrich.com
Table of Known Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notes |
|---|---|---|---|---|
| This compound dihydrochloride (B599025) | 1609403-56-6 | C10H18N2O · 2HCl | 255.18 | The dihydrochloride salt of the parent compound. hit2lead.com |
| 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride | 1390654-21-3 | C11H20N2O · 2HCl | 269.21 | A derivative with a methyl group on the N9 nitrogen. sigmaaldrich.comsigmaaldrich.com |
| 3-(2-Chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one | Not Available | C13H21ClN2O2 | 272.77 | An acylated derivative at the N3 position, intended for research use. bldpharm.com |
Future Perspectives and Emerging Directions in 3,9 Diazaspiro 5.6 Dodecan 10 One Research
Advancements in Asymmetric Synthesis Methodologies
The creation of stereochemically defined molecules is paramount in drug discovery. For the 3,9-diazaspiro[5.6]dodecan-10-one core, the spirocyclic carbon atom represents a quaternary stereocenter, the asymmetric construction of which remains a significant challenge in organic synthesis. nih.gov Future research will undoubtedly focus on developing catalytic, enantioselective methods to access specific stereoisomers of this scaffold, moving beyond classical resolution techniques.
Promising strategies that could be adapted for this target include:
Catalytic Enantioselective Spirocyclization: Recent breakthroughs in transition-metal catalysis offer powerful tools for creating chiral spirocycles. For instance, nickel-catalyzed intramolecular additions of lactone or lactam enolates to tethered nitriles have been shown to form 5-, 6-, and 7-membered spirocyclic ketones and lactones with high enantioselectivity. acs.org Adapting such a strategy to an appropriately designed acyclic precursor could enable the direct and asymmetric synthesis of the this compound core.
Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, have been successfully employed in the asymmetric synthesis of various spirocyclic systems. A catalytic, enantioselective decarboxylative aldol (B89426) cyclization has been used to construct spirocyclic β-hydroxy lactams, demonstrating the power of this approach for forging chiral, quaternary spiro-centers. nih.gov
Counterion-Directed Catalysis: An innovative approach involves using a chiral counterion to direct the stereochemical outcome of a reaction. This has been effectively demonstrated in the C-acylation of ketone enolates to generate axially chiral spirobiindanediones with high enantiomeric excess. nih.gov This principle could be applied to control the formation of the spirocenter in the synthesis of this compound derivatives.
These advanced synthetic methods are crucial for building libraries of stereochemically pure compounds, enabling a more precise investigation of their structure-activity relationships (SAR).
Integration with Automated Synthesis and High-Throughput Screening Platforms
The exploration of the chemical space around the this compound scaffold will be significantly accelerated by the integration of automated synthesis and high-throughput screening (HTS). acs.org This combination allows for the rapid generation and evaluation of large compound libraries, a cornerstone of modern drug discovery. nih.gov
Future directions in this area include:
Flow Chemistry for Library Production: Automated multistep flow chemistry systems enable the efficient, safe, and scalable synthesis of heterocyclic compound libraries with minimal manual intervention. acs.orgnih.gov A future platform could be designed to take a common intermediate of the diazaspiro[5.6]dodecan-10-one core and rapidly diversify it at the two nitrogen positions using a suite of pre-loaded reagents and reaction cartridges. sigmaaldrich.com
Miniaturized HTS: Advances in miniaturization allow for screening on a nanomole scale, conserving precious, complex compounds while rapidly assessing their biological activity. nih.govacs.org Libraries of this compound derivatives could be screened against hundreds of biological targets to identify novel activities. acs.org
On-the-Fly Synthesis and Screening: The ultimate goal is to merge synthesis and screening into a continuous, automated process. nih.govacs.org An automated platform could synthesize a novel derivative, purify it, and directly transfer it to an in-situ biological assay, generating activity data in near real-time. This data could then feed back into the design of the next compound to be synthesized, creating a closed-loop discovery engine. nih.gov
The adoption of these technologies will transform the study of this scaffold from a bespoke, one-molecule-at-a-time effort to a systematic exploration of its biological potential.
Exploration of Novel Reactivity Patterns for Spirocyclic Lactams
Understanding and exploiting the inherent reactivity of the this compound nucleus is key to creating structural diversity. The interplay between the piperidine (B6355638) ring and the seven-membered azepanone lactam offers unique opportunities for chemical transformations that go beyond simple N-functionalization.
Future research is expected to explore:
Ring-Opening and Ring-Expansion Reactions: Lactams can undergo ring-opening reactions under acidic or basic conditions to yield linear amino acids. rsc.org For the this compound scaffold, selective opening of the azepanone ring could provide access to novel piperidine-substituted amino acids. Furthermore, more complex transformations, such as regiospecific ring-opening followed by recyclization, have been used to convert spirocyclic β-lactams into different heterocyclic systems like quinolinones, a strategy that could inspire novel transformations for this [5.6] system. nih.gov
Ring-Closing Metathesis (RCM): By introducing olefinic tethers onto the scaffold, RCM can be used to construct even more complex, polycyclic architectures. This has been demonstrated in the synthesis of macrocycles and fused tricyclic systems from simpler spiro-fused β-lactams. acs.orgnih.gov Applying this to derivatives of this compound could generate entirely new and rigid molecular frameworks.
Scaffold Rearrangements: The unique strain and conformational properties of spirocycles can lead to unexpected skeletal rearrangements under thermal or catalytic conditions. A systematic study of the stability and reactivity of the this compound core under various conditions could uncover novel pathways to unique chemical structures.
These explorations will expand the synthetic toolkit available to chemists, allowing the core scaffold to be used as a versatile building block for a wide range of complex molecules.
Development of Advanced Computational Models for Scaffold Optimization
In silico methods are becoming indispensable for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. nih.gov For the this compound scaffold, computational modeling will be instrumental in navigating its complex conformational landscape and optimizing its interactions with biological targets.
Key future developments will likely involve:
Pharmacophore and QSAR Modeling: By building quantitative structure-activity relationship (QSAR) models from an initial set of active compounds, researchers can predict the activity of virtual derivatives and prioritize the most promising candidates for synthesis. mdpi.com
Molecular Docking and Dynamics Simulations: Docking studies can predict how different derivatives of the scaffold might bind to a target protein's active site. mdpi.com Subsequent molecular dynamics (MD) simulations can then assess the stability of these predicted binding poses over time, providing a more accurate picture of the key interactions. nih.gov
Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the scaffold. mdpi.com This can help rationalize observed reactivity patterns and predict the outcomes of unexplored reactions.
The table below illustrates a hypothetical workflow integrating computational and experimental approaches for optimizing a hit compound based on the this compound scaffold.
| Step | Action | Computational Tool | Experimental Outcome |
| 1 | Hit Identification | High-Throughput Screening | Initial active compound identified |
| 2 | Binding Mode Prediction | Molecular Docking | Plausible binding pose generated |
| 3 | Virtual Library Design | In Silico Derivatization | 10,000 virtual analogues created |
| 4 | Property Prediction | QSAR, ADMET Models | Virtual library filtered to 100 promising candidates |
| 5 | Synthesis Prioritization | Binding Free Energy (MM/GBSA) | Top 10 candidates selected for synthesis |
| 6 | Synthesis & Assay | Automated or Manual Synthesis | Compounds tested, SAR confirmed/refined |
| 7 | Model Refinement | Update QSAR/Docking Models | New data improves predictive power for next cycle |
This synergistic loop between computational prediction and experimental validation will be crucial for efficiently optimizing derivatives of this compound into potent and selective molecular probes or drug candidates.
Expanding the Scope of Molecular Applications beyond Current Paradigms
While the primary interest in scaffolds like this compound lies in medicinal chemistry, their unique structural and chemical features suggest potential for a much broader range of applications.
Emerging directions include:
Modulators of Protein-Protein Interactions (PPIs): The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal for targeting the large, often featureless surfaces involved in protein-protein interactions (PPIs). chemdiv.comx-chemrx.com These interactions are implicated in numerous diseases, but are notoriously difficult to modulate with traditional "flat" small molecules. nih.govrsc.org Libraries based on the this compound core could be screened to discover novel inhibitors or stabilizers of critical PPIs. nih.gov
Chemical Biology Probes: Functionalized derivatives of the scaffold could be developed as chemical probes to study biological systems. For example, attaching a fluorescent dye or a biotin (B1667282) tag would allow researchers to visualize the cellular localization of the molecule or to identify its protein binding partners. sigmaaldrich.com
Fragment-Based Lead Discovery (FBLD): The core this compound structure itself, or smaller fragments thereof, could be used in FBLD campaigns. cam.ac.uk FBLD uses low-molecular-weight fragments that bind weakly to a target; these hits are then grown or merged into more potent leads. The sp3-rich, three-dimensional nature of this scaffold is highly desirable for creating fragments that can explore binding pockets more effectively than traditional flat aromatic fragments. lifechemicals.com
Materials Science: The rigid diaza-spirocyclic framework could be incorporated into polymers or metal-organic frameworks (MOFs). The two distinct nitrogen atoms offer handles for creating well-defined, three-dimensional polymeric structures with potentially unique catalytic, absorption, or photophysical properties.
By thinking beyond traditional drug discovery paradigms, researchers can unlock entirely new areas of application for the this compound scaffold, ensuring its relevance in a wide range of scientific disciplines for years to come.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3,9-Diazaspiro[5.6]dodecan-10-one, and how are intermediates like tert-butyl-protected derivatives utilized?
- Methodology : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 1228631-69-3) is a common intermediate, where Boc (tert-butoxycarbonyl) groups protect amine functionalities during synthesis. Post-cyclization, acidic deprotection (e.g., HCl/EtOAc) yields the free spiroamine . Key steps include optimizing reaction temperature (e.g., 0–25°C) and solvent systems (e.g., DCM/THF) to minimize side reactions.
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign spirocyclic protons (e.g., δ 3.2–4.0 ppm for bridgehead CH2 groups) and carbonyl signals (δ ~170–180 ppm for the ketone). Compare with reference spectra of structurally similar compounds like 6,9-diazaspiro[4.5]decan-10-one .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 211.1452 for C10H17N2O). Use high-resolution instruments (e.g., Q-TOF) to distinguish isotopic patterns .
Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity (e.g., FLT3/AXL)?
- Methodology :
- Kinase Inhibition Assays : Use recombinant FLT3 or AXL kinases with ATP-competitive luminescence-based assays (e.g., ADP-Glo™). Include positive controls (e.g., midostaurin for FLT3) and measure IC50 values via dose-response curves .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. Data normalization to DMSO controls is critical .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) guide the optimization of selectivity between FLT3 and AXL?
- Methodology :
- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with FLT3 (PDB: 6JQR) and AXL (PDB: 5UGC). Prioritize residues in the ATP-binding pocket (e.g., FLT3’s Cys695) for hydrogen bonding or hydrophobic interactions.
- Free Energy Calculations : Apply MM-GBSA to predict binding affinities. Validate with mutagenesis (e.g., alanine scanning of AXL’s Met623) to confirm critical binding motifs .
Q. What factors explain discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodology :
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis). Poor solubility (logP >3) may limit bioavailability.
- Pharmacodynamic Markers : Measure target engagement in tumor xenografts via phospho-FLT3/AXL ELISA. Correlate with pharmacokinetic parameters (AUC, Cmax) from LC-MS/MS plasma analysis .
Q. How can researchers validate multi-target mechanisms (e.g., dual FLT3/AXL inhibition) to avoid off-target toxicity?
- Methodology :
- Genetic Knockdown : Use siRNA/shRNA silencing of FLT3 or AXL in cell lines (e.g., MV4-11 leukemia). A ≥50% reduction in viability with dual inhibition confirms synergistic effects.
- Proteomic Profiling : Employ phosphoproteomics (e.g., TMT labeling) to identify downstream signaling nodes (e.g., STAT5, ERK) uniquely modulated by the compound .
Q. What strategies address contradictions in reported Lipinski rule violations for this scaffold?
- Methodology :
- Property Analysis : Calculate molecular weight (MW <500), logP (<5), and hydrogen bond donors/acceptors (HBD ≤5, HBA ≤10). If violations exist (e.g., MW ~550), prioritize fragment-based optimization (e.g., replacing tert-butyl groups with polar substituents) .
- Permeability Assays : Use Caco-2 or PAMPA models to assess passive diffusion. Low permeability may necessitate prodrug strategies (e.g., esterification of amines) .
Data Analysis and Conflict Resolution
Q. How should researchers interpret conflicting SAR data on spirocyclic amine derivatives?
- Methodology :
- Meta-Analysis : Aggregate data from patent literature (e.g., WO2020/063856) and peer-reviewed studies. Highlight conserved structural features (e.g., ketone position at C10) versus variable regions (e.g., substituents on the diazaspiro ring).
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in biological datasets. Replicate key experiments with independent batches to confirm trends .
Q. What experimental controls are essential for ensuring reproducibility in kinase inhibition assays?
- Methodology :
- Reference Standards : Use USP-certified kinase inhibitors (e.g., doxazosin-related compounds) to calibrate assay conditions .
- Plate Normalization : Include intraplate Z’ factors (>0.5) to validate assay robustness. Pre-treat cells with phosphatase inhibitors to stabilize phosphorylation states .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
